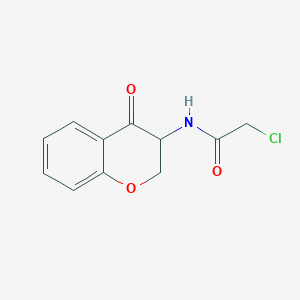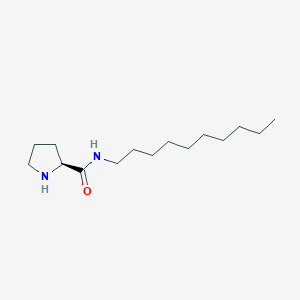
L-proline n-decyl Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-proline n-decyl Amide is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a decyl group attached to the nitrogen atom of the prolinamide structure. It is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-proline n-decyl Amide typically involves the amidation of L-proline with a decylamine. One common method includes the following steps:
Formation of L-proline methyl ester hydrochloride: L-proline reacts with methanol and hydrochloric acid to form L-proline methyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
L-proline n-decyl Amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .
Applications De Recherche Scientifique
L-proline n-decyl Amide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in aldol reactions.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and in protein engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Decyl-L-histidine
- N-Decyl-L-hydroxyproline
- N-Decyl-L-leucine
Uniqueness
L-proline n-decyl Amide stands out due to its unique combination of a decyl group and prolinamide structure. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more effective in certain catalytic and industrial applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it valuable for research and practical applications, particularly in catalysis, medicine, and specialty chemical production.
Propriétés
Formule moléculaire |
C15H30N2O |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(2S)-N-decylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
Clé InChI |
MOQNEUINMKSZON-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCCNC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCCCCCCCCCNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


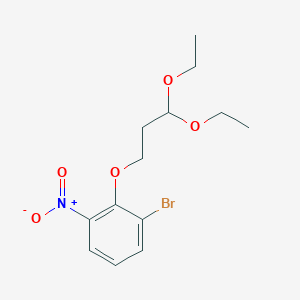
![8-Morpholinoimidazo[1,2-a]pyrazine](/img/structure/B8338187.png)
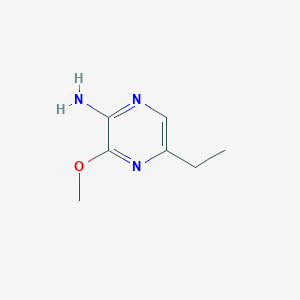

![6H-Indeno[5,4-d]oxazol-8(7H)-one](/img/structure/B8338205.png)
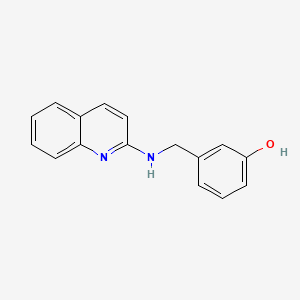
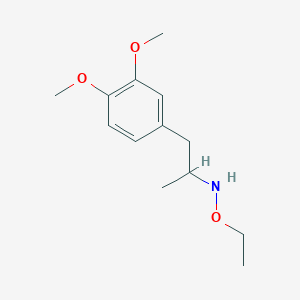
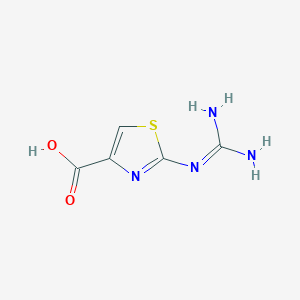
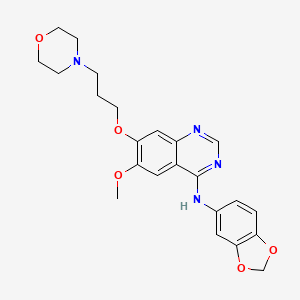
![2',5-Difluoro-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8338240.png)
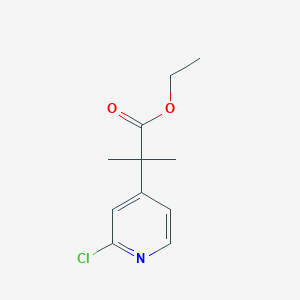
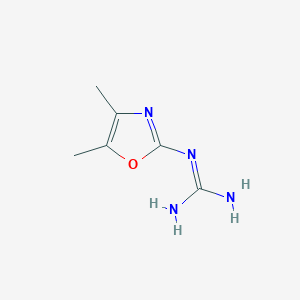
![{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid](/img/structure/B8338266.png)
